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Introduction

Desmosterolosis is a rare and severe autosomal recessive disorder of cholesterol biosynthesis
caused by mutations in the 24-dehydrocholesterol reductase (DHCR24) gene. This enzyme
catalyzes the final step in the Bloch pathway of cholesterol synthesis, the conversion of
desmosterol to cholesterol. Deficient DHCR24 activity leads to the accumulation of 7-
dehydrodesmosterol and other sterol precursors, resulting in a complex and often lethal
phenotype characterized by multiple congenital anomalies. To facilitate the study of
desmosterolosis pathophysiology and the development of potential therapeutic interventions, a
robust and reproducible animal model is essential.

This document provides detailed application notes and protocols for the development and
characterization of a mouse model for 7-dehydrodesmosterol accumulation through the
targeted disruption of the Dhcr24 gene. Both global and conditional knockout strategies are
discussed, with a focus on a liver-specific knockout model that bypasses the neonatal lethality
observed in global Dhcr24 knockout mice, providing a viable model for studying the postnatal
consequences of 7-dehydrodesmosterol accumulation.[1][2][3][4][5][6][7][8]
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Table 1: Phenotypic and Biochemical Characterization of

Control LKO (Dhcr24

Parameter Sex Reference
(Dhcr24 fixIflx)  fIx/fix, Alb-Cre)

Body Weight
Y oht (@) 295+2.1 28.9+1.8 Male [9]
at 10 wks
22.1+15 21.7+1.9 Female [9]
Liver Weight (g)
1.45+0.15 1.41+£0.12 Male 9]
at 10-12 wks
1.12+0.10 1.09+0.11 Female [9]
Plasma
Cholesterol 85+ 15 82 +18 Male [2]
(mg/dL)
75+12 73+ 14 Female [2]
Plasma
Desmosterol Undetectable 25+5 Male 2]
(mg/dL)
Undetectable 28+6 Female [2]
Liver Cholesterol
_ 25.1+3.2 21.3+28 Male [2]
(Mg/mg protein)
24.8+2.9 19.8 + 2.5* Female [2]
Liver
Desmosterol Undetectable 152+31 Male [2]
(ug/mg protein)
Undetectable 185+ 3.9 Female [2]

*Statistically significant difference (p < 0.05) compared to control. Data are presented as mean
+ standard deviation.
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Table 2: Sterol Levels in Tissues of Postnatal Global

hors | ice ( ifen-induced)

Vehicle- .
. Tamoxifen-
Tissue Sterol Treated Reference
Treated (KO)
(Control)
] Cholesterol
Liver ) 225+25 21.8+3.1 [4]
(Mg/mg protein)
Desmosterol
) Undetectable 12.1+29 [4]
(ug/mg protein)
) Cholesterol
Brain _ 18.2+1.9 179+2.2 [4]
(Mg/mg protein)
Desmosterol
) Undetectable 89117 [4]
(ug/mg protein)
Cholesterol
Heart ] 151+15 148+1.8 [4]
(ug/mg protein)
Desmosterol
Undetectable 6.2+1.1 [4]

(ng/mg protein)

Data are presented as mean + standard deviation.

Experimental Protocols
Protocol 1: Generation of a Conditional Dhcr24
Knockout Mouse Model

This protocol describes the generation of a Dhcr24 conditional knockout mouse using the Cre-
loxP system. This allows for tissue-specific and/or temporally controlled deletion of the Dhcr24
gene, which is crucial for bypassing the embryonic lethality of the global knockout.[1][2][5]

1.1. Designing the Targeting Vector: A targeting vector is designed to flank a critical exon of the
Dhcr24 gene with loxP sites ("floxing™). Exon 3 is a suitable target for creating a null allele upon
Cre-mediated recombination.[2][5] The vector should also contain a selectable marker, such as
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a neomycin resistance cassette, flanked by Flp recombination target (FRT) sites for later
removal.

1.2. Generation of Chimeric Mice: The targeting vector is electroporated into embryonic stem
(ES) cells (e.g., from a 129S5/SvEvBrd mouse strain).[10] ES cells that have undergone
successful homologous recombination are selected using the appropriate antibiotic. Correctly
targeted ES cell clones are identified by PCR and Southern blot analysis and are then injected
into blastocysts (e.g., from a C57BL/6 mouse strain). The injected blastocysts are subsequently
transferred to pseudopregnant female mice. The resulting chimeric offspring are identified by
their coat color.

1.3. Germline Transmission and Generation of Floxed Mice: Chimeric males are bred with wild-
type females (e.g., C57BL/6) to achieve germline transmission of the floxed allele. Offspring
carrying the floxed allele (Dhcr24 fIx/+) are identified by PCR genotyping. These mice are then
intercrossed to generate homozygous floxed mice (Dhcr24 fIx/flx). To remove the selection
cassette, Dhcr24 flx/+ mice can be crossed with a Flp-deleter mouse strain.

1.4. Generation of Tissue-Specific Knockout Mice: To generate liver-specific Dhcr24 knockout
(LKO) mice, Dhcr24 fIx/flx mice are crossed with mice expressing Cre recombinase under the
control of the albumin promoter (Alb-Cre).[2][5] The resulting Dhcr24 flx/flx, Alb-Cre mice will
have a specific deletion of Dhcr24 in hepatocytes.

1.5. Genotyping PCR: Genomic DNA is isolated from tail snips. The following primers can be
used to distinguish between the wild-type, floxed, and knockout alleles:[5]

o Dhcr24-flp-for: 5'-caaagcatacgaaagagcagcac-3'
e Dhcr24-3'arm: 5'-tcaagctcaggcaacacaggcagg-3'
Expected product sizes:

o Wild-type allele: 442 bp

o Floxed allele: 652 bp

o Cre-recombined (knockout) allele: Smaller product than the floxed allele (size depends on
the specific location of the primers relative to the deleted exon).
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Protocol 2: Western Blot Analysis of DHCR24 Protein

This protocol is for the detection and quantification of DHCR24 protein in mouse liver tissue
lysates.

2.1. Protein Extraction:

Homogenize ~50 mg of frozen liver tissue in RIPA buffer (sc-24948) containing protease
inhibitors.[11]

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration using a BCA protein assay
kit.

2.2. SDS-PAGE and Electrotransfer:
e Mix 20-30 pg of protein with Laemmli sample buffer and boil for 5 minutes.

e Load samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front
reaches the bottom.

» Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.
2.3. Immunoblotting:

e Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20
(TBST) for 1 hour at room temperature.

e Incubate the membrane with a primary antibody against DHCR24 overnight at 4°C. A
suitable antibody is anti-DHCR24 (C59D8) from Cell Signaling Technology, used at a 1:1000
dilution.[12] Alternatively, DHCR24 (D-10) from Santa Cruz Biotechnology can be used at a
starting dilution of 1:100.[13]

o \Wash the membrane three times for 10 minutes each with TBST.
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 Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution)
for 1 hour at room temperature.[14]

e \Wash the membrane three times for 10 minutes each with TBST.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the
blot.[15]

e For aloading control, re-probe the membrane with an antibody against a housekeeping
protein such as [3-actin or GAPDH.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene
Expression Analysis

This protocol is for measuring the mRNA expression levels of genes involved in cholesterol
biosynthesis in mouse liver.

3.1. RNA Extraction and cDNA Synthesis:

» Homogenize ~30 mg of frozen liver tissue in TRIzol reagent and extract total RNA according
to the manufacturer's instructions.

o Assess RNA quality and quantity using a spectrophotometer.

» Reverse transcribe 1 pg of total RNA into cDNA using a high-capacity cDNA reverse
transcription Kit.

3.2. gPCR Reaction:

e Prepare a qPCR reaction mix containing SYBR Green Master Mix, 10 ng of cDNA, and 300
nM of forward and reverse primers in a final volume of 20 pL.

o Use the following primer sequences for key genes in the cholesterol biosynthesis pathway:
[16][17][18][19]
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Gene Forward Primer (5' - 3') Reverse Primer (5' - 3')
H GCT GACTGT CCTGTT GGT CCTGCATGG CTCTGTCTT
mgcr
J ATTA AAG
TGG GAG TGG TGT GAG GCA GCAAAT GCAGAG TCT
Hmgcs1
AAT GG CA
Mk GAG GAG AAG AGC AAG GCT GGG ATG GAC AAG
v
CGAGA TCTTC
Srebf2 GCA GCAACAGTC CAG GCATCTTCTTCCTCCTCC
re
TCCA ATC
Ll TGATGG GAC TGAGCAATG  GCT GGT CAG GAG GTT
r
AC CAT AG
Dher2d TCTGGCTTTGCT GAGTTC GCAGCAGCAGAGACATCT
cr
TAC G G
] GGC TGTATT CCC CTC CAT CCAGTT GGT AAC AAT GCC
Actb (B-actin)
CG AAT GT
Gandh TGT GTC CGT CGT GGATCT CCTGCTTCACCACCTTCT
a
P GA TGAT

3.3. Thermal Cycling and Data Analysis:

o Perform the gPCR using a standard thermal cycling program: 95°C for 10 min, followed by
40 cycles of 95°C for 15 s and 60°C for 1 min.[20]

o Generate a dissociation curve to confirm the specificity of the amplification.

o Calculate the relative gene expression using the 2-AACt method, normalizing to a stable

reference gene such as Actb or Gapdh.[20]

Protocol 4: Sterol Analysis by Gas Chromatography-
Mass Spectrometry (GC-MS)

This protocol is for the quantification of cholesterol and desmosterol in mouse plasma and liver.
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4.1. Sample Preparation:

Plasma: To 50 pL of plasma, add an internal standard (e.g., epicoprostanol) and 1 mL of
ethanolic potassium hydroxide. Saponify at 70°C for 1 hour.

e Liver: Homogenize ~20 mg of liver tissue in ethanol. Add an internal standard and saponify
as described for plasma.

» Extract the non-saponifiable lipids (sterols) three times with hexane.
o Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

o Derivatize the sterols by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%
trimethylchlorosilane (TMCS) and pyridine, and heat at 60°C for 30 minutes.

4.2. GC-MS Analysis:
e Inject 1 pL of the derivatized sample into a GC-MS system.
e Use a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 pm).

e The oven temperature program can be set as follows: initial temperature of 180°C, hold for 1
min, ramp to 280°C at 20°C/min, and hold for 15 min.[15]

e The mass spectrometer can be operated in selected ion monitoring (SIM) mode for targeted
quantification of cholesterol and desmosterol.[15]

e Quantify the sterols by comparing the peak areas to that of the internal standard and using a
standard curve generated with pure cholesterol and desmosterol.

Protocol 5: Histological Analysis of Liver Lipids (Oil Red
O Staining)

This protocol is for the visualization of neutral lipid accumulation in the liver.

5.1. Tissue Preparation:
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o Embed fresh liver tissue in optimal cutting temperature (OCT) compound and freeze in
isopentane cooled with liquid nitrogen.

e Cut 8-10 um thick cryosections and mount them on slides.

5.2. Staining Procedure:

Air dry the sections for 30 minutes at room temperature.

Fix in 10% neutral buffered formalin for 10 minutes.[21]

Rinse briefly in running tap water.

Incubate in 60% isopropanol for 5 minutes.[22]

Stain with a freshly prepared and filtered Oil Red O working solution for 15 minutes.[21][22]

Differentiate in 60% isopropanol for a few seconds.[21]

Rinse in distilled water.

Counterstain with Mayer's hematoxylin for 30-60 seconds.[23]

Rinse in tap water.

Mount with an aqueous mounting medium.

5.3. Imaging: Examine the slides under a light microscope. Lipid droplets will be stained red,
and nuclei will be stained blue.[23]

Visualization of Pathways and Workflows

Cholesterol Biosynthesis and the Impact of Dhcr24
Knockout

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://mousepheno.ucsd.edu/pdfs/1_Oil_Red_O_HC.pdf
https://ihcworld.com/2024/01/26/oil-red-o-staining-protocol-2/
https://mousepheno.ucsd.edu/pdfs/1_Oil_Red_O_HC.pdf
https://ihcworld.com/2024/01/26/oil-red-o-staining-protocol-2/
https://mousepheno.ucsd.edu/pdfs/1_Oil_Red_O_HC.pdf
https://pharm.ucsf.edu/xinchen/protocols/oil-red-o
https://pharm.ucsf.edu/xinchen/protocols/oil-red-o
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

=
z
3
8
g
8
i
i
i
i
1
i

Kandutsch-Russell

Bloch Pathway

[—%&Eﬂm@—» 7-Dehydrodesmosterol
Acetyl-CoA |—>| HMG-CoA |M>| |—>| i |—>| Squalene |—>| Lanosterol
K

Cholesterol
andutsch-Russell
Pathway DHCR7
7-Di

~~DHCR24~~—~~~~

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Generate Dhcr24 fIx/flx, Alb-Cre Mice

Phenotypic Analysis
(Body/Organ Weights)

l

Tissue Collection
(Liver, Plasma, etc.)

'

Western Blot (DHCR24) qPCR (Gene Expression) GC-MS (Sterol Profiling) Histology (Oil Red O)

Data Analysis & Interpretation

Genotyping (PCR)

Increased 7-Dehydrodesmosterol
Decreased Cholesterol

Activates nhibits Maturation

SREBP2

Upregulates

Upregulates Upregulates

Cholesterol
Biosynthesis Genes
(e.g., Hmgcr, Hmgcs1)

Lipid Export Genes
(e.g., ABCA1)

Cholesterol Uptake
(LDLR)

Altered Cellular
Lipid Homeostasis

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b141393?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: A Mouse Model for 7-
Dehydrodesmosterol Accumulation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141393#developing-a-mouse-model-for-7-
dehydrodesmosterol-accumulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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